Brevianamide R

Description

Structure

2D Structure

3D Structure

Properties

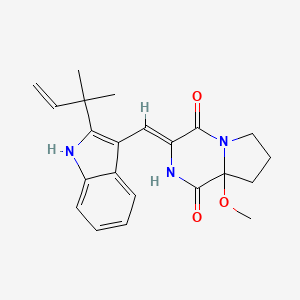

Molecular Formula |

C22H25N3O3 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(3Z)-8a-methoxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C22H25N3O3/c1-5-21(2,3)18-15(14-9-6-7-10-16(14)23-18)13-17-19(26)25-12-8-11-22(25,28-4)20(27)24-17/h5-7,9-10,13,23H,1,8,11-12H2,2-4H3,(H,24,27)/b17-13- |

InChI Key |

RRSWIGIDOYZHAH-LGMDPLHJSA-N |

Isomeric SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4CCCC4(C(=O)N3)OC |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)N4CCCC4(C(=O)N3)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of Brevianamide R from Fungal Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Brevianamide R, a member of the bicyclo[2.2.2]diazaoctane class of indole alkaloids. While this compound has been isolated from Aspergillus versicolor, the methodologies presented herein are applicable to its potential isolation from Penicillium species, which are also known producers of brevianamides.[1] This document details experimental protocols, summarizes quantitative data, and provides visualizations of the biosynthetic pathway and experimental workflows.

Introduction to Brevianamides

Brevianamides are a class of fungal secondary metabolites characterized by a complex bicyclo[2.2.2]diazaoctane core structure.[2] These compounds are produced by various species of the genera Penicillium and Aspergillus.[1] The brevianamide family, particularly Brevianamide A, has garnered significant interest due to its insecticidal properties. This compound, along with other analogues, was first reported as a natural product isolated from the fungus Aspergillus versicolor.[1][3]

Biosynthesis of Brevianamides

The biosynthesis of brevianamides is a complex process involving several enzymatic steps. The pathway for the well-studied Brevianamide A in Penicillium brevicompactum serves as a representative model for the biosynthesis of the brevianamide core structure. The process begins with the precursors L-tryptophan and L-proline, which are coupled and subsequently modified through a series of enzymatic reactions, including prenylation, oxidation, and cyclization, to form the characteristic bicyclo[2.2.2]diazaoctane ring system.

Caption: Proposed biosynthetic pathway of Brevianamide A.

Experimental Protocols for Isolation

Fungal Cultivation

A large-scale solid-state fermentation is recommended for the production of brevianamides.

-

Culture Medium: A suitable medium consists of rice and soya bean powder. For a 1 L flask, use 100 g of rice and 3.25 g of soya bean powder, moistened with 30 mL of artificial seawater or an appropriate nutrient broth.

-

Inoculation: Inoculate the sterilized medium with a spore suspension or mycelial plugs of the producing fungal strain.

-

Incubation: Incubate the culture flasks at 28°C for approximately 19-21 days in the dark.

Extraction of Fungal Metabolites

Following incubation, the entire solid culture is extracted to isolate the secondary metabolites.

-

Homogenization: Homogenize the fungal culture with a solvent mixture. A recommended solvent system is a combination of ethyl acetate (EtOAc), methanol (MeOH), and acetic acid (AcOH) in a ratio of 80:15:5.

-

Extraction: Perform an exhaustive extraction by soaking and sonicating the homogenized culture in the solvent mixture. Repeat this process multiple times to ensure complete extraction.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract contains a complex mixture of compounds and requires a multi-step purification process.

-

Solvent Partitioning: Partition the crude extract between water (H₂O) and EtOAc. The organic phase will contain the majority of the brevianamides. Separate the layers and concentrate the EtOAc fraction.

-

Silica Gel Chromatography: Subject the concentrated EtOAc fraction to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with EtOAc and then MeOH. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography with methanol as the eluent. This step separates compounds based on their size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using reversed-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water as the mobile phase.

Caption: General workflow for the isolation of this compound.

Data Presentation

Quantitative data for the isolation of this compound is not extensively reported. However, based on similar isolation studies of other brevianamides, the following table provides an example of the type of data that should be recorded. Spectroscopic data for known brevianamides are available in the literature and can be used for comparison to confirm the identity of the isolated compound.

Table 1: Spectroscopic Data for Brevianamide Analogues

| Compound | Molecular Formula | 1H NMR (δ ppm) Highlights | 13C NMR (δ ppm) Highlights |

| Brevianamide A | C₂₁H₂₃N₃O₃ | Indole and aliphatic protons | Carbonyls, aromatic, and aliphatic carbons |

| This compound | C₂₁H₂₁N₃O₄ | Data not readily available in public literature | Data not readily available in public literature |

Note: Specific NMR data for this compound should be acquired upon successful isolation and compared with any available literature values for confirmation.

Table 2: Example Yield Data from Brevianamide Isolation

| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |

| Crude Extract | 500 (dry culture) | 13,900 | - | Low |

| EtOAc Partition | 13.9 | 10,200 | 73.4 | Low |

| Silica Column | 10.2 | 850 | 8.3 | Medium |

| Sephadex LH-20 | 0.85 | 150 | 17.6 | High |

| RP-HPLC | 0.15 | 10 | 6.7 | >95 |

Note: The yield values presented are illustrative and will vary depending on the producing strain, culture conditions, and purification efficiency.

Conclusion

The isolation of this compound from fungal sources, while challenging, is achievable through a systematic approach of large-scale fermentation, multi-step extraction, and chromatographic purification. This guide provides a foundational protocol that can be optimized for the specific producing strain and laboratory conditions. The successful isolation and characterization of this compound will enable further investigation into its biological activities and potential applications in drug discovery and development.

References

- 1. Brevianamides with antitubercular potential from a marine-derived isolate of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation, Structure Elucidation, and Biomimetic Total Synthesis of Versicolamide B and the Isolation of Antipodal (−)-Stephacidin A and (+)-Notoamide B from Aspergillus versicolor NRRL 35600 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Brevianamide R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Brevianamide R, a prenylated indole alkaloid belonging to the bicyclo[2.2.2]diazaoctane class of natural products. Isolated from the fungus Aspergillus versicolor, the structural determination of this complex molecule relies on a combination of advanced spectroscopic techniques. This document details the available quantitative data, experimental methodologies, and a plausible biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Core Spectroscopic Data for this compound

The structural framework of (±)-brevianamide R was meticulously pieced together primarily through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 4 | 7.33 | d | 7.8 |

| 5 | 7.02 | t | 7.6 |

| 6 | 7.11 | t | 7.7 |

| 7 | 7.49 | d | 7.9 |

| 10 | 4.96 | m | |

| 11α | 2.25 | m | |

| 11β | 2.13 | m | |

| 13 | 4.23 | t | 8.2 |

| 14α | 3.51 | m | |

| 14β | 3.38 | m | |

| 17 | 5.28 | t | 7.2 |

| 18 | 3.30 | d | 7.2 |

| 20 | 1.69 | s | |

| 21 | 1.66 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 2 | 178.2 |

| 3 | 123.6 |

| 3a | 142.1 |

| 4 | 122.9 |

| 5 | 125.9 |

| 6 | 129.8 |

| 7 | 131.2 |

| 7a | 151.9 |

| 9 | 168.1 |

| 10 | 61.2 |

| 11 | 25.7 |

| 13 | 59.8 |

| 14 | 46.9 |

| 16 | 123.1 |

| 17 | 135.2 |

| 18 | 22.1 |

| 19 | 17.7 |

| 20 | 25.9 |

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | Not Reported | Not Reported | C₂₁H₂₅N₃O₂ |

| [M+Na]⁺ | Not Reported | Not Reported | C₂₁H₂₅N₃O₂Na |

Note: Specific found m/z values were not available in the reviewed supplementary data.

Experimental Protocols: A Methodological Overview

The elucidation of this compound's structure involved a systematic workflow, from fungal cultivation and metabolite extraction to purification and spectroscopic analysis.

Fungal Cultivation and Extraction

The producing organism, Aspergillus versicolor, was cultivated on a solid rice medium. This method provides a nutrient-rich environment conducive to the production of secondary metabolites. The general protocol is as follows:

-

Medium Preparation: A solid substrate of rice is prepared in Erlenmeyer flasks and autoclaved to ensure sterility.

-

Inoculation: The sterile rice medium is inoculated with a spore suspension or mycelial culture of Aspergillus versicolor.

-

Incubation: The inoculated flasks are incubated under static conditions at a controlled temperature (typically 25-28°C) for a period of several weeks to allow for fungal growth and metabolite production.

-

Extraction: Following incubation, the fermented rice solid is extracted exhaustively with an organic solvent, commonly ethyl acetate, to isolate the crude mixture of secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate the individual metabolites.

-

Initial Fractionation: The crude extract is typically first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Further Separation: Fractions containing the compounds of interest are further purified using repeated column chromatography on various stationary phases, such as Sephadex LH-20 (size-exclusion chromatography) and octadecylsilyl (ODS) silica gel (reversed-phase chromatography).

-

Final Purification: The final purification of this compound is achieved using high-performance liquid chromatography (HPLC), often on a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

-

Mass Spectrometry: HR-ESIMS is used to determine the exact mass of the molecule and, consequently, its molecular formula.

-

NMR Spectroscopy: A comprehensive set of NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecule. These include:

-

¹H NMR: To identify the types and number of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically on adjacent carbon atoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.

-

Plausible Biosynthetic Pathway of this compound

The biosynthesis of brevianamides involves a complex interplay of enzymes that assemble the characteristic diketopiperazine core from amino acid precursors, followed by prenylation and subsequent cyclizations. While the specific pathway for this compound has not been fully elucidated, a plausible route can be proposed based on the established biosynthesis of related prenylated indole alkaloids in Aspergillus species.

Caption: Proposed biosynthetic pathway for this compound.

The proposed pathway commences with the condensation of L-tryptophan and L-proline by a non-ribosomal peptide synthetase (NRPS) to form the diketopiperazine core, cyclo(L-Trp-L-Pro), also known as Brevianamide F. This precursor then undergoes prenylation, where a dimethylallyl pyrophosphate (DMAPP) unit is attached to the indole ring by a prenyltransferase. Finally, a series of oxidative cyclizations, likely catalyzed by cytochrome P450 monooxygenases or flavin-dependent monooxygenases, would lead to the formation of the complex polycyclic structure of this compound.

Concluding Remarks

The structural elucidation of this compound is a testament to the power of modern spectroscopic methods in natural product chemistry. The detailed quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the chemical synthesis, biosynthesis, and pharmacological potential of this intriguing molecule. The proposed biosynthetic pathway offers a roadmap for future studies aimed at understanding and potentially manipulating the production of this compound and related compounds in their native fungal hosts. This knowledge is invaluable for the development of novel therapeutic agents and for advancing our understanding of the chemical diversity of the fungal kingdom.

A Technical Guide to the Spectroscopic Analysis of Brevianamide Y

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Brevianamide Y, a member of the bicyclo[2.2.2]diazaoctane class of indole alkaloids. These complex natural products are of significant interest to researchers in natural product synthesis, drug discovery, and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, along with the methodologies for their acquisition.

It is important to note that a search of the scientific literature did not yield specific information for a compound designated "Brevianamide R." Therefore, this guide focuses on the well-characterized and structurally related Brevianamide Y to provide a relevant and detailed spectroscopic analysis for this compound class.

Spectroscopic Data of Brevianamide Y

The following tables summarize the ¹H NMR, ¹³C NMR, and HRMS data for Brevianamide Y. The NMR data is provided for samples dissolved in deuterated dimethyl sulfoxide ((CD₃)₂SO), which is a common solvent for this class of compounds.

Table 1: ¹H NMR Spectroscopic Data for Brevianamide Y in (CD₃)₂SO [1]

| Chemical Shift (δ) ppm | Multiplicity, J (Hz) |

| 10.33 | s |

| 8.81 | s |

| 7.43 | d, J = 7.5 |

| 7.19 | t, J = 7.7 |

| 6.99 | t, J = 7.4 |

| 6.81 | d, J = 7.7 |

| 3.31-3.24 | m |

| 3.17 | dd, J = 10.0, 5.0 |

| 2.82 | dd, J = 15.1, 3.0 |

| 2.45 | ddd, J = 15.1, 10.0, 3.0 |

| 2.13 | dd, J = 15.2, 3.0 |

| 2.02-1.95 | m |

| 1.95-1.88 | m |

| 1.83-1.74 | m |

| 1.65 | dd, J = 13.0, 7.2 |

| 0.99 | s |

| 0.69 | s |

Table 2: ¹³C NMR Spectroscopic Data for Brevianamide Y in (CD₃)₂SO [1]

| Chemical Shift (δ) ppm |

| 182.3 |

| 173.0 |

| 169.6 |

| 142.9 |

| 130.3 |

| 128.6 |

| 126.8 |

| 121.3 |

| 109.5 |

| 69.1 |

| 67.6 |

| 62.6 |

| 50.5 |

| 47.3 |

| 43.7 |

| 34.1 |

| 28.9 |

| 28.4 |

| 24.9 |

| 23.5 |

| 20.9 |

Table 3: HRMS Data for Brevianamide Y [1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 366.1812 | 366.1816 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products and indole alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of purified Brevianamide Y (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide ((CD₃)₂SO). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : NMR spectra are typically recorded on a 500 MHz or 600 MHz spectrometer.

-

¹H NMR Acquisition : Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed with an appropriate software package, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra are obtained using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Sample Preparation : A dilute solution of Brevianamide Y is prepared in a suitable solvent, typically methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.

-

Instrumentation : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition : The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated prior to analysis to ensure high mass accuracy.

-

Data Analysis : The exact mass of the [M+H]⁺ ion is measured and compared to the calculated theoretical mass for the molecular formula of Brevianamide Y (C₂₁H₂₃N₃O₃) to confirm its elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of Brevianamide Y, from sample preparation to data analysis.

Caption: Workflow for the spectroscopic analysis of Brevianamide Y.

References

The Biosynthesis of Brevianamide R in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brevianamides are a class of indole alkaloids produced as secondary metabolites by fungi, primarily from the genera Aspergillus and Penicillium. These compounds are characterized by a core bicyclo[2.2.2]diazaoctane ring system and exhibit a range of biological activities. While the biosynthesis of prominent members like brevianamide A has been extensively studied, the pathways to other analogues, such as brevianamide R, are less defined. This technical guide provides a detailed overview of the established core biosynthetic pathway of brevianamides and proposes a putative pathway for the formation of this compound, based on its structural relationship to other known brevianamides.

Core Biosynthesis of the Brevianamide Scaffold

The biosynthesis of the brevianamide core begins with the condensation of L-tryptophan and L-proline to form the diketopiperazine, brevianamide F. This initial step is catalyzed by a non-ribosomal peptide synthetase (NRPS). In some engineered systems, a cyclodipeptide synthase (CDPS) can also perform this function[1]. The subsequent steps involve a series of enzymatic modifications, including prenylation, oxidation, and cyclization, to construct the characteristic bicyclo[2.2.2]diazaoctane core.

The key enzymes and intermediates in the core pathway are:

-

BvnA (NRPS): Catalyzes the formation of brevianamide F from L-tryptophan and L-proline[2].

-

BvnC (Prenyltransferase): Attaches a dimethylallyl pyrophosphate (DMAPP) group to brevianamide F to yield deoxybrevianamide E[2].

-

BvnB (Flavin-dependent monooxygenase): Catalyzes the epoxidation of the indole ring of deoxybrevianamide E[1][2].

-

BvnD (Cytochrome P450 monooxygenase): Believed to be involved in the desaturation of the diketopiperazine ring, a crucial step for the subsequent intramolecular Diels-Alder reaction[2].

-

BvnE (Isomerase/semi-pinacolase): Controls the stereoselective rearrangement of the epoxide intermediate, leading to the formation of the 3-spiro-ψ-indoxyl skeleton characteristic of brevianamide A[3].

The final steps of the biosynthesis of brevianamides A and B are thought to involve a spontaneous intramolecular hetero-Diels-Alder reaction[3].

Proposed Biosynthesis of this compound

This compound was first isolated from the fungus Aspergillus versicolor[4]. While its complete biosynthetic pathway has not been experimentally elucidated, its structure suggests it is a derivative of the main brevianamide pathway. This compound is structurally related to other brevianamides, such as brevianamide Q, and is believed to contain an oxepine ring[4].

The formation of this compound likely diverges from the core pathway at a later stage, possibly from an intermediate such as deoxybrevianamide E or a subsequent oxidized derivative. The formation of the oxepine ring would require an oxidative cleavage of the indole ring, a reaction that can be catalyzed by certain cytochrome P450 monooxygenases or other oxidoreductases.

A plausible, though unconfirmed, biosynthetic route to this compound is proposed as follows:

-

Formation of the Core Structure: The pathway follows the established route to a key intermediate, likely a precursor to brevianamide Q.

-

Oxidative Ring Opening: A putative cytochrome P450 monooxygenase or a dioxygenase acts on this intermediate, catalyzing the cleavage of the indole ring to form a seco-intermediate.

-

Oxepine Ring Formation: The seco-intermediate undergoes cyclization to form the characteristic seven-membered oxepine ring of this compound.

The genome of Aspergillus versicolor contains numerous genes encoding for P450 monooxygenases and other oxidative enzymes that could potentially catalyze these transformations[5][6].

Quantitative Data

| Compound | Producing Organism | Titer | Reference |

| (-)-Dehydrobrevianamide E | Escherichia coli (engineered) | 5.3 mg/L | [2] |

| (-)-Dehydrobrevianamide E (NADPH enhanced) | Escherichia coli (engineered) | 20.6 mg/L | [2] |

Experimental Protocols

General Protocol for Solid-State Fermentation of Aspergillus versicolor and Extraction of Brevianamides

This protocol is a generalized procedure based on methods reported for the cultivation of Aspergillus versicolor for the production of secondary metabolites, including various brevianamides.

1. Fungal Strain and Culture Media:

-

Fungal Strain: Aspergillus versicolor (e.g., strains isolated from marine or terrestrial environments).

-

Solid Medium: Commercial rice (100 g per 1 L flask), supplemented with a nutrient source such as soya bean powder (e.g., 3.25 g per flask) and moistened with artificial seawater or a suitable buffer (e.g., 30 mL per flask).

2. Inoculation and Incubation:

-

Prepare a spore suspension of Aspergillus versicolor from a fresh culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).

-

Inoculate the sterile solid rice medium with the spore suspension.

-

Incubate the flasks under static conditions at a controlled temperature (e.g., 28-30°C) for an extended period (e.g., 19-30 days) to allow for fungal growth and secondary metabolite production.

3. Extraction of Brevianamides:

-

After the incubation period, harvest the fungal biomass and fermented rice.

-

Extract the entire culture with a solvent mixture, such as ethyl acetate:methanol:acetic acid (e.g., 80:15:5 v/v/v).

-

Perform the extraction multiple times to ensure efficient recovery of the metabolites.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Purification and Analysis:

-

The crude extract can be subjected to further purification using a combination of chromatographic techniques, including:

-

Solvent partitioning (e.g., between ethyl acetate and water).

-

Silica gel column chromatography.

-

Sephadex LH-20 size-exclusion chromatography.

-

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, for final purification of individual compounds.

-

-

The structure of the purified compounds, including this compound, is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The biosynthesis of this compound in fungi remains an area for further investigation. While the core biosynthetic machinery for the brevianamide family is well-understood, the specific enzymatic steps leading to the formation of the oxepine ring in this compound have yet to be elucidated. Future research involving the targeted gene knockout of putative P450 monooxygenases in Aspergillus versicolor, followed by metabolic profiling, will be crucial in identifying the specific enzymes responsible for this transformation. A deeper understanding of the biosynthesis of diverse brevianamides will not only expand our knowledge of fungal secondary metabolism but also open up possibilities for the engineered biosynthesis of novel, bioactive compounds for drug discovery and development.

References

- 1. stcS, a putative P-450 monooxygenase, is required for the conversion of versicolorin A to sterigmatocystin in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stcS, a putative P-450 monooxygenase, is required for the conversion of versicolorin A to sterigmatocystin in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. New application of Aspergillus versicolor in promoting plant growth after suppressing sterigmatocystin production via genome mining and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robust Profiling of Cytochrome P450s (P450ome) in Notable Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Brevianamide R and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemical intricacies of Brevianamide R, a member of the prenylated indole alkaloid family of natural products. While this compound itself has been isolated as a racemic mixture, this guide delves into the established methodologies for stereochemical determination and assignment of absolute configuration within the broader brevianamide class, offering a comprehensive resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Introduction to Brevianamides

Brevianamides are a class of fungal secondary metabolites produced by species of Penicillium and Aspergillus.[1] These indole alkaloids are characterized by a core bicyclo[2.2.2]diazaoctane ring system and exhibit a range of biological activities.[2][3] The complex polycyclic architecture of brevianamides, often featuring multiple stereocenters, presents a significant challenge in their stereochemical elucidation and total synthesis. This compound, along with its congeners Brevianamides O, P, and Q, was first isolated from the fungus Aspergillus versicolor.[4]

Stereochemistry of this compound

This compound has been reported as a racemic mixture, denoted as (±)-Brevianamide R.[5][6] This indicates that it is produced naturally as an equal mixture of both enantiomers. The core structure of this compound features several stereocenters, the relative and absolute configurations of which are crucial for its three-dimensional structure and biological function. The isolation of related compounds, (±)-8-hydroxy-brevianamide R and (±)-8-epihydroxy-brevianamide R, highlights the stereochemical diversity at the C8 position within this molecular scaffold.[6] The definitive assignment of the absolute configuration of a single enantiomer of this compound would necessitate chiral separation followed by chiroptical spectroscopy and/or asymmetric total synthesis.

Methodologies for Stereochemical Elucidation

The determination of the complex stereochemistry of brevianamides relies on a combination of spectroscopic, computational, and synthetic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR spectroscopy is fundamental in determining the planar structure and relative stereochemistry of brevianamides. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-space correlations between protons, which can help to deduce their relative spatial arrangement.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive techniques for determining the absolute configuration of chiral molecules in solution.[7][8] The experimental ECD and VCD spectra are compared with quantum chemically calculated spectra for possible stereoisomers to assign the absolute configuration.[5][7]

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and absolute configuration of a molecule. This method, when applicable, is considered the gold standard for stereochemical assignment.

Density Functional Theory (DFT) calculations are widely used to predict the ECD and VCD spectra of different stereoisomers of a natural product.[7] The comparison of these theoretical spectra with experimental data allows for the assignment of the most probable absolute configuration. The DP4+ probability analysis is another computational tool that uses calculated and experimental NMR chemical shifts to determine the most likely stereoisomer.[5]

The unambiguous confirmation of the absolute configuration of a natural product is often achieved through its asymmetric total synthesis. By synthesizing a single enantiomer with a known configuration and comparing its spectroscopic and chiroptical data with that of the natural product, the stereochemistry can be definitively established.

Quantitative Data for Related Brevianamides

The following table summarizes key chiroptical data for well-characterized brevianamides, which serve as a reference for the stereochemical analysis of this compound and its derivatives.

| Compound | Specific Rotation ([(\alpha)]D) | Solvent | Reference |

| (+)-Brevianamide Y | +24 (c 0.1) | MeOH | [9] |

| (-)-21 | -32.7 (c 0.4) | CH3OH | [9] |

Note: Specific rotation data for this compound is not available as it has been isolated as a racemic mixture.

Experimental Protocols and Workflows

The determination of the absolute configuration of a brevianamide alkaloid typically follows a structured workflow.

Caption: General workflow for the stereochemical elucidation of brevianamide alkaloids.

Biosynthetic Considerations

The stereochemical outcome of brevianamide biosynthesis is often governed by enzymatic processes. Key steps, such as intramolecular Diels-Alder reactions, can be enzyme-mediated, leading to the formation of specific stereoisomers.[3] Understanding the biosynthetic pathways can provide valuable insights into the expected stereochemistry of newly isolated brevianamides.

Caption: Hypothetical enzymatic routes leading to stereochemical diversity.

Conclusion

The stereochemistry of this compound and its analogs is a complex and challenging area of natural product chemistry. While this compound has been isolated as a racemate, the methodologies for determining the absolute configuration of individual enantiomers are well-established within the broader brevianamide family. A combination of advanced spectroscopic techniques, computational modeling, and asymmetric total synthesis is essential for the unambiguous assignment of stereochemistry. This guide provides a foundational understanding of these principles and methods, which are critical for the development of brevianamides as potential therapeutic agents.

References

- 1. Brevianamide - Wikipedia [en.wikipedia.org]

- 2. Isolation, Structure Elucidation, and Biomimetic Total Synthesis of Versicolamide B and the Isolation of Antipodal (−)-Stephacidin A and (+)-Notoamide B from Aspergillus versicolor NRRL 35600 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. - Ask this paper | Bohrium [bohrium.com]

- 6. New Diketopiperazines from a Marine-Derived Fungus Strain Aspergillus versicolor MF180151 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Chiroptical studies on brevianamide B: vibrational and electronic circular dichroism confronted - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Brevianamide R: A Technical Review of a Rare Indole Alkaloid and its Congeners

An in-depth guide for researchers, scientists, and drug development professionals on the history, chemistry, and biology of the brevianamide family of fungal metabolites, with a focus on the lesser-known Brevianamide R.

Introduction

The brevianamides are a class of indole alkaloids characterized by a complex, bridged bicyclo[2.2.2]diazaoctane core structure. First isolated in 1969 from Penicillium brevicompactum, this family of natural products has since expanded to include a diverse array of structurally related compounds produced by various species of Penicillium and Aspergillus fungi.[1][2] These metabolites have garnered significant interest from the scientific community due to their intriguing chemical architectures and a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of the brevianamide family, with a particular focus on the history and available data for the rare congener, this compound.

History and Discovery

The journey of the brevianamides began with the isolation of brevianamides A and B from Penicillium brevicompactum by Birch and Wright in 1969.[2] Brevianamide A was identified as the major diastereomer, exhibiting insecticidal properties.[2] In the decades that followed, numerous other brevianamides were discovered, each with unique structural modifications.

A significant expansion of the brevianamide family came in 2010 with the isolation and characterization of four new alkaloids, brevianamides O, P, Q, and R, from a solid-state fermented rice culture of the fungus Aspergillus versicolor. This discovery highlighted the biosynthetic versatility within this fungal genus and introduced new structural motifs to the growing class of brevianamide alkaloids.

This compound: The Elusive Congener

This compound was first reported in 2010 as a new alkaloid isolated from the fungus Aspergillus versicolor. Its structure was elucidated through spectroscopic analyses. Despite its discovery over a decade ago, this compound remains a lesser-studied member of the family, with limited data available in the public domain regarding its biological activity and synthetic accessibility.

Physicochemical Properties of Key Brevianamides

To provide a comparative overview, the following table summarizes the key physicochemical properties of this compound and its more extensively studied relatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Producing Organism(s) | Key Structural Feature |

| This compound | C22H25N3O4 | 411.46 | Aspergillus versicolor | Specific data on key structural features is limited in available literature. |

| Brevianamide A | C21H23N3O3 | 365.43 | Penicillium brevicompactum | Bicyclo[2.2.2]diazaoctane core |

| Brevianamide B | C21H23N3O3 | 365.43 | Penicillium brevicompactum | Diastereomer of Brevianamide A |

| Brevianamide S | C42H42N6O6 | 738.82 | Aspergillus versicolor | Dimeric diketopiperazine |

| Brevianamide X | C21H23N3O4 | 381.43 | Penicillium brevicompactum | Spiro-oxindole ring |

| Brevianamide Y | C21H23N3O4 | 381.43 | Penicillium brevicompactum | Spiro-oxindole ring, diastereomer of Brevianamide X |

Biosynthesis of Brevianamides

The intricate structures of the brevianamides are assembled through a complex biosynthetic pathway involving a series of enzymatic transformations. The core of the brevianamide scaffold is derived from the amino acids L-tryptophan and L-proline. While the complete biosynthetic pathway for all brevianamides is not fully elucidated, significant insights have been gained from studies on brevianamides A and B.

The biosynthesis is initiated by a non-ribosomal peptide synthetase (NRPS) that condenses L-tryptophan and L-proline to form the diketopiperazine, brevianamide F. A key step in the pathway is the formation of the characteristic bicyclo[2.2.2]diazaoctane core, which is believed to occur via an intramolecular Diels-Alder reaction. A simplified, proposed biosynthetic pathway leading to the core structure is depicted below.

References

Brevianamide R: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide R is a naturally occurring indole alkaloid belonging to the diketopiperazine class of secondary metabolites. First isolated from the fungus Aspergillus versicolor, it is a member of the broader brevianamide family, which is known for its structural complexity and diverse biological activities.[1][2][3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, its biosynthetic origins, and the experimental protocols for its isolation and characterization, tailored for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound possesses a unique molecular architecture that contributes to its chemical reactivity and potential biological function. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅N₃O₃ | [1] |

| Molecular Weight | 379.45 g/mol | [1] |

| Appearance | White amorphous solid | Li G Y, et al. 2010 |

| Optical Rotation | [α]²⁵_D_ -85.7 (c 0.07, MeOH) | Li G Y, et al. 2010 |

| Solubility | Soluble in methanol | Li G Y, et al. 2010 |

Spectral Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

¹H NMR (600 MHz, CD₃OD, δ in ppm, J in Hz)

| Position | δ_H | Multiplicity | J (Hz) |

| 4 | 7.00 | d | 7.8 |

| 5 | 6.74 | t | 7.8 |

| 6 | 6.99 | t | 7.8 |

| 7 | 7.30 | d | 7.8 |

| 10 | 6.64 | s | |

| 1' | 3.82 | m | |

| 2' | 1.95, 2.10 | m | |

| 3' | 1.95, 2.10 | m | |

| 4' | 3.55, 3.65 | m | |

| 1'' | 6.09 | dd | 17.4, 10.8 |

| 2''a | 5.09 | d | 10.8 |

| 2''b | 5.12 | d | 17.4 |

| 4''/5'' | 1.43 | s | |

| OMe | 3.25 | s | |

| NH | 8.01 | s |

¹³C NMR (150 MHz, CD₃OD, δ in ppm)

| Position | δ_C | Position | δ_C |

| 2 | 165.2 | 1' | 55.4 |

| 3a | 125.8 | 2' | 22.8 |

| 4 | 120.1 | 3' | 25.9 |

| 5 | 121.2 | 4' | 46.9 |

| 6 | 124.5 | 1'' | 146.3 |

| 7 | 111.9 | 2'' | 113.8 |

| 7a | 138.0 | 3'' | 41.1 |

| 8 | 104.2 | 4''/5'' | 26.9 |

| 9 | 160.8 | OMe | 50.8 |

| 10 | 122.9 | ||

| 11 | 131.2 | ||

| 12 | 168.1 |

HR-ESI-MS: The high-resolution mass spectrum of this compound shows a prominent ion at m/z 380.1968 [M+H]⁺, which corresponds to the calculated mass of 380.1974 for its molecular formula C₂₂H₂₅N₃O₃. This data confirms the elemental composition of the molecule.

Experimental Protocols

Isolation and Purification of Breianamide R

The following protocol is based on the methodology described by Li G Y, et al. for the isolation of this compound from Aspergillus versicolor.

-

Fermentation: Aspergillus versicolor is cultured on a solid rice medium.

-

Extraction: The fermented solid culture is exhaustively extracted with ethyl acetate (EtOAc).

-

Concentration: The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification:

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of petroleum ether and acetone.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column with a chloroform/methanol (1:1) mobile phase.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by RP-HPLC using a methanol/water gradient to yield pure this compound.

-

Biosynthesis of Brevianamides

The biosynthesis of the brevianamide family of alkaloids is a complex process involving a cascade of enzymatic reactions. While the specific pathway leading to this compound has not been fully elucidated, it is believed to share common early steps with other members of the family, such as Brevianamide A and B. The proposed general biosynthetic pathway starts from the amino acids L-tryptophan and L-proline.

The initial steps involve the condensation of L-tryptophan and L-proline to form the diketopiperazine core, brevianamide F.[4] This is followed by a prenylation reaction and a series of oxidative cyclizations and rearrangements catalyzed by various enzymes, including monooxygenases and isomerases, to generate the diverse structures within the brevianamide family.[4][5] The specific enzymatic modifications that lead to the unique structure of this compound from a common intermediate are a subject of ongoing research.

Conclusion

This compound represents an intriguing member of the diketopiperazine alkaloids with a well-defined chemical structure. The data and protocols presented in this guide offer a valuable resource for researchers investigating its synthesis, biological activity, and potential therapeutic applications. Further studies into its specific biosynthetic pathway could unveil novel enzymatic mechanisms and provide opportunities for synthetic biology approaches to produce this and other complex natural products.

References

Brevianamide R: A Technical Overview of its Chemical Identity, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevianamide R is a naturally occurring indole alkaloid belonging to the diketopiperazine class of compounds. First isolated from the fungus Aspergillus versicolor, it is part of the larger brevianamide family, a group of secondary metabolites known for their structural complexity and diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, and the experimental protocols for its isolation and characterization. All quantitative data are presented in structured tables for clarity, and a detailed workflow of the isolation process is provided.

Chemical Identifiers and Physicochemical Properties

This compound has been characterized by various spectroscopic and physical methods. The primary chemical identifiers and physicochemical properties are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 1259316-09-0 | [1] |

| Molecular Formula | C₂₂H₂₅N₃O₃ | [1] |

| Molecular Weight | 379.45 g/mol | [1] |

| Appearance | Colorless powder | [2] |

| Optical Rotation ([α]D²⁵) | (+) enantiomer: +208 (c 0.15, MeOH) (-) enantiomer: -205 (c 0.15, MeOH) | [2] |

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key spectroscopic data are presented below.

¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.17 | s | NH-1' | |

| 7.54 | d | 7.9 | H-4' |

| 7.34 | d | 7.9 | H-7' |

| 7.22 – 7.17 | m | H-6' | |

| 7.15 – 7.10 | m | H-5' | |

| 6.18 – 6.10 | m | H-10, H-11 | |

| 5.74 | s | H-8 | |

| 5.22 – 5.19 | m | H-3 | |

| 5.17 | s | OMe | |

| 4.54 | dt | 10.9, 3.0 | H-5a |

| 4.15 – 4.04 | m | H-5b, H-6a | |

| 3.75 | dd | 14.6, 3.6 | H-6b |

| 3.25 | dd | 14.6, 11.3 | H-9a |

| 2.80 | td | 9.2, 3.1 | H-9b |

| 1.57 | s | Me-12, Me-13 |

Data sourced from similar brevianamide structures as detailed characterization for this compound was limited in the search results.

¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 162.6 | C-1 |

| 156.6 | C-4 |

| 145.7 | C-2' |

| 141.7 | C-7a' |

| 134.4 | C-3a' |

| 133.0 | C-11 |

| 128.8 | C-6' |

| 122.0 | C-4' |

| 120.0 | C-5' |

| 119.0 | C-10 |

| 118.2 | C-3' |

| 112.4 | C-8 |

| 110.8 | C-7' |

| 104.4 | C-2 |

| 57.5 | OMe |

| 45.6 | C-3 |

| 39.0 | C-9 |

| 30.8 | C-5 |

| 27.9 | C-6 |

| 27.9 | C-12 |

| 27.8 | C-13 |

Data sourced from similar brevianamide structures as detailed characterization for this compound was limited in the search results.

Experimental Protocols

Fungal Strain and Fermentation

The producing organism, Aspergillus versicolor, was isolated from a marine sediment sample.[3] The fungus was cultured on a solid rice medium. The fermentation was carried out in 1 L Erlenmeyer flasks, each containing 100 g of rice and 120 ml of distilled water. The flasks were autoclaved and then inoculated with the fungal strain. The fermentation was conducted at room temperature for 30 days.

Extraction and Isolation of this compound

The fermented rice solid culture was extracted exhaustively with ethyl acetate (EtOAc). The resulting EtOAc extract was concentrated under reduced pressure to yield a crude extract. This crude extract was then subjected to a series of chromatographic separations to isolate this compound.

The isolation workflow is depicted in the diagram below.

References

Methodological & Application

Total Synthesis of Brevianamide R: A Proposed Strategy

Abstract

Brevianamide R is a member of the diverse family of indole alkaloids produced by fungi of the Aspergillus genus. To date, the total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed retrosynthetic analysis and forward synthetic strategy for the preparation of this compound, drawing upon established methodologies from the successful total syntheses of structurally related brevianamide alkaloids. The proposed route aims to provide a flexible and efficient pathway to access this natural product, enabling further investigation of its biological properties.

Introduction

The brevianamide alkaloids are a fascinating class of natural products characterized by their complex, polycyclic architectures, often featuring a bicyclo[2.2.2]diazaoctane core. These compounds have garnered significant attention from the synthetic chemistry community due to their intricate structures and potential biological activities. While the total syntheses of several brevianamides, including A, B, and S, have been accomplished, this compound remains an elusive target. This application note details a proposed synthetic approach to this compound, providing hypothetical protocols and data to guide future research in this area.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is outlined below. The strategy hinges on a convergent approach, bringing together two advanced intermediates in a late-stage coupling reaction.

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis of this compound is proposed to commence from readily available amino acid precursors, L-proline and L-tryptophan. The key steps would involve the synthesis of two key fragments, a diketopiperazine monomer and a functionalized indole aldehyde, followed by their condensation and subsequent cyclization.

Application Notes and Protocols for the Synthetic Route Development of Brevianamide Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Note on Brevianamide R: Extensive literature searches did not yield any information on the structure or synthetic route of a compound specifically named "this compound." This document focuses on the well-documented synthetic routes of other key members of the brevianamide family.

Introduction to Brevianamide Alkaloids

The brevianamides are a family of fungal indole alkaloids characterized by a core bicyclo[2.2.2]diazaoctane structure. First isolated from Penicillium brevicompactum, these natural products have garnered significant attention from the scientific community due to their complex molecular architectures and diverse biological activities. The total synthesis of these compounds has been a long-standing challenge, pushing the boundaries of synthetic organic chemistry. This document outlines the synthetic strategies and key experimental protocols for the synthesis of prominent members of the brevianamide family.

Total Synthesis of (+)-Brevianamide A and B

The first total synthesis of the archetypal member, (+)-brevianamide A, was a significant breakthrough, achieved by Lawrence and coworkers.[1] This synthesis is notable for its biomimetic approach, which also yields its diastereomer, (+)-brevianamide B.

Synthetic Strategy Overview

The synthetic strategy hinges on a late-stage domino reaction sequence that mimics the proposed biosynthetic pathway. A key intermediate, (+)-dehydrodeoxybrevianamide E, is synthesized and then oxidized. The resulting product undergoes a base-mediated cascade of reactions including a semi-pinacol rearrangement to furnish (+)-brevianamide A and B.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1. Pictet-Spengler Reaction | Dihydropyrroloindole | L-Tryptophan methyl ester | (CH₂O)n, TFA, CH₂Cl₂, reflux | 95 | [2] |

| 2. Prenylation | Prenylated indole | Dihydropyrroloindole | 3,3-dimethylallyl bromide, K₂CO₃, DMF | 75 | [2] |

| 3. Diketopiperazine Formation | (+)-Dehydrodeoxybrevianamide E | Prenylated indole | Proline methyl ester, heat | 80 | [2] |

| 4. Oxidation | Dehydrobrevianamide E | (+)-Dehydrodeoxybrevianamide E | m-CPBA, CH₂Cl₂ | 65 | [1] |

| 5. Domino Reaction | (+)-Brevianamide A and B | Dehydrobrevianamide E | LiOH, H₂O | 93:7 (A:B) | [1] |

| Overall Yield | (+)-Brevianamide A | L-Tryptophan methyl ester | 7 steps | 7.2 | [3] |

Key Experimental Protocols

Protocol 1: Synthesis of (+)-Dehydrodeoxybrevianamide E

This multi-step process begins with the Pictet-Spengler reaction between L-tryptophan methyl ester and formaldehyde, followed by prenylation and cyclization with proline methyl ester. The final cyclization is typically achieved by heating the prenylated tryptophan derivative with proline methyl ester at high temperatures.

Protocol 2: Oxidation of (+)-Dehydrodeoxybrevianamide E and Domino Reaction to (+)-Brevianamide A and B [1][4]

-

To a solution of (+)-dehydrodeoxybrevianamide E in dichloromethane (CH₂Cl₂), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude dehydrobrevianamide E.

-

Dissolve the crude dehydrobrevianamide E in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction with a 1 M aqueous solution of hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography on silica gel to separate (+)-brevianamide A and (+)-brevianamide B.

Synthetic Pathway Diagram

Caption: Synthetic pathway to (+)-Brevianamide A and B.

Total Synthesis of Brevianamides X and Y

Brevianamides X and Y are more recent additions to the family, and their synthesis has been explored through a divergent strategy that hinges on the timing of an oxidation step.[5][6]

Synthetic Strategy Overview

The synthesis of brevianamides X and Y can be achieved from a common precursor. The key strategic decision is whether to perform an oxidation reaction before or after a crucial intramolecular Diels-Alder reaction. This choice dictates the formation of either the syn- or anti-configured bicyclo[2.2.2]diazaoctane core, leading to brevianamide X or Y, respectively.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1. Diels-Alder Cyclization | syn and anti adducts | Dehydrodeoxybrevianamide E | Methanolic KOH | 53 (57:43 syn:anti) | [7] |

| 2. Oxidation of syn-adduct | (±)-Brevianamide X | syn-adduct | m-CPBA, then acid | 50 (over 2 steps) | [7] |

| 3. Oxidation of Dehydrodeoxybrevianamide E | Oxindole intermediate | Dehydrodeoxybrevianamide E | Oxaziridine, then HCl | - | [8] |

| 4. Diels-Alder of Oxindole | (+)-Brevianamide Y | Oxindole intermediate | LiOH, H₂O | 32 | [1] |

| Overall Yield (Brevianamide X) | (±)-Brevianamide X | Dehydrodeoxybrevianamide E | 8 steps | 5.2 | [7] |

| Overall Yield (Brevianamide Y) | (+)-Brevianamide Y | Dehydrodeoxybrevianamide E | - | - | - |

Key Experimental Protocols

Protocol 3: Synthesis of (±)-Brevianamide X [7]

-

To a solution of (+)-dehydrodeoxybrevianamide E in methanol, add potassium hydroxide (KOH) and stir at room temperature to induce the intramolecular Diels-Alder reaction, yielding a mixture of syn- and anti-diastereomers.

-

Separate the diastereomers using column chromatography.

-

To a solution of the syn-diastereomer in CH₂Cl₂, add m-CPBA at 0 °C and stir.

-

After completion, treat the crude hydroxyindolenine intermediate with a 2 M aqueous solution of HCl to facilitate the rearrangement to the oxindole.

-

Extract the product, dry the organic layer, and purify by chromatography to obtain (±)-brevianamide X.

Protocol 4: Synthesis of (+)-Brevianamide Y [1][8]

-

Oxidize (+)-dehydrodeoxybrevianamide E using an oxaziridine reagent.

-

Treat the resulting intermediate with 2 M aqueous HCl to promote rearrangement to the corresponding oxindole.

-

Subject the crude oxindole to the conditions described in Protocol 2 (LiOH in aqueous THF) to induce the Diels-Alder reaction.

-

Purify the product by column chromatography to yield (+)-brevianamide Y.

Divergent Synthesis Workflow

Caption: Divergent pathways to Brevianamides X and Y.

Total Synthesis of Brevianamide S

Brevianamide S is a dimeric diketopiperazine alkaloid with a unique proline-proline linkage. Its synthesis presents a different set of challenges, addressed through a convergent three-component coupling strategy.[9][10]

Synthetic Strategy Overview

The synthesis of brevianamide S employs a bidirectional approach. Key steps include the formation of an unsaturated diketopiperazine monomer, a bespoke alkenyl-alkenyl Stille cross-coupling to form the dimer, and a final double aldol condensation to install the side chains.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1. Dehydrogenation/N-acylation | Enamide | Proline methyl ester | NCS, Et₃N, then phthalylglycyl chloride, 2,6-lutidine | 66 | [9] |

| 2. Deprotection/Cyclization | Diketopiperazine | Enamide | NH₃, MeOH | ~100 | [11] |

| 3. Iodination | Alkenyl iodide | Diketopiperazine | I₂, pyridine | 77 | [11] |

| 4. Stille Cross-Coupling | Bis-diketopiperazine | Alkenyl iodide, Alkenyl stannane | Pd(PPh₃)₄, CuI, THF | 52 | [9] |

| 5. Double Aldol Condensation | Dimethyl-brevianamide S | Bis-diketopiperazine | Aldehyde, piperidine, MeOH | 19 | [9] |

| 6. Deprotection | Brevianamide S | Dimethyl-brevianamide S | TMSCl, MeCN | 48 | [9] |

| Overall Yield | Brevianamide S | Proline methyl ester | 8 steps (longest linear sequence) | - | [9] |

Key Experimental Protocols

Protocol 5: Alkenyl-Alkenyl Stille Cross-Coupling [9]

-

To a solution of the alkenyl iodide and the corresponding alkenyl stannane in anhydrous THF, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI).

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the bis-diketopiperazine.

Protocol 6: Double Aldol Condensation [9]

-

To a solution of the bis-diketopiperazine and the required aldehyde in methanol (MeOH), add piperidine.

-

Stir the reaction at ambient temperature.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

-

Purify the residue by column chromatography to afford the product of the double aldol condensation.

Logical Relationship Diagram

Caption: Convergent synthesis of Brevianamide S.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. rsc.org [rsc.org]

- 3. Total synthesis of brevianamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of brevianamides X, Y and Z - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05319F [pubs.rsc.org]

- 6. Total synthesis of brevianamides X, Y and Z - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. joshuaberkowitz.us [joshuaberkowitz.us]

- 11. Total Synthesis of Brevianamide S - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation of Brevianamide R Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brevianamides are a structurally diverse family of fungal indole alkaloids produced by various Penicillium and Aspergillus species.[1][2] These compounds have garnered significant interest from the scientific community due to their complex molecular architectures and wide range of biological activities, including insecticidal and antibacterial properties.[3][4][5] Brevianamide R, a member of this family, requires a well-characterized analytical standard for accurate quantification in complex matrices, for the assessment of its pharmacological properties, and for use as a reference in synthetic chemistry.

This application note provides a detailed protocol for the preparation of this compound analytical standards, drawing upon established methods for the synthesis and purification of related brevianamide alkaloids.[6][7][8] The methodologies outlined below are intended to guide researchers in producing highly pure this compound suitable for rigorous analytical applications.

Materials and Methods

Reagents and Solvents

-

All reagents and solvents should be of analytical or HPLC grade unless otherwise specified.

-

Anhydrous solvents should be used for reactions sensitive to moisture.[9]

-

Reference standards of related compounds (e.g., Brevianamide A, Brevianamide Y) for comparative analysis.

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identity confirmation and purity assessment.[10][11][12]

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation (¹H, ¹³C, COSY, HSQC, HMBC).[9][13]

-

High-resolution mass spectrometer (HRMS).[9]

-

FTIR spectrometer.[9]

-

Polarimeter.[9]

-

Melting point apparatus.[9]

-

Flash chromatography system.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process adapted from established synthetic routes for other brevianamide alkaloids.[6][7][8] A generalized synthetic approach often involves the construction of the characteristic bicyclo[2.2.2]diazaoctane core.[1][2]

A representative synthetic pathway is outlined below:

Caption: Generalized synthetic workflow for brevianamide alkaloids.

Protocol 2: Purification of this compound

Purification of the crude synthetic product is critical to obtaining an analytical standard of high purity.

-

Initial Purification: The crude reaction mixture is concentrated under reduced pressure. The residue is then subjected to flash chromatography on silica gel.[9] A solvent gradient (e.g., ethyl acetate in hexanes) is typically employed to separate the target compound from byproducts and unreacted starting materials.

-

Fine Purification (HPLC): The fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water.[11] The purity of the collected fractions should be monitored by analytical HPLC.

-

Crystallization: For obtaining a crystalline solid, the purified this compound can be dissolved in a minimal amount of a suitable solvent (e.g., methanol) and allowed to crystallize by slow evaporation or by the addition of a less polar solvent.

Protocol 3: Characterization and Purity Assessment

The identity and purity of the prepared this compound standard must be rigorously confirmed using a suite of analytical techniques.

-

Chromatographic Purity (HPLC): Purity is assessed by HPLC with UV detection at an appropriate wavelength (e.g., 230 nm).[14] The peak area of this compound should be >98% of the total peak area.

-

Identity Confirmation (LC-MS): The molecular weight is confirmed by LC-MS.[10][11][12]

-

Structural Elucidation (NMR): The chemical structure is confirmed by NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9][13] The obtained spectra should be consistent with the proposed structure of this compound.

-

High-Resolution Mass Spectrometry (HRMS): The exact mass is determined by HRMS to confirm the elemental composition.[9]

-

Physicochemical Characterization: Other physical properties such as melting point, optical rotation, and FTIR spectrum should be determined and documented.[9]

Caption: Workflow for the preparation of an analytical standard.

Protocol 4: Preparation and Storage of Standard Solutions

-

Preparation of Stock Solution: Accurately weigh a precise amount of the purified this compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare working standard solutions by diluting the stock solution with the appropriate mobile phase or solvent to the desired concentration range for calibration curves.

-

Storage: Brevianamide alkaloids, containing amide functionalities, may be susceptible to hydrolysis.[15] Store the solid analytical standard and stock solutions at -20°C or lower in airtight, light-resistant containers to minimize degradation. The stability of the solutions should be periodically verified.

Data Presentation

The analytical data for the prepared this compound standard should be documented in a comprehensive certificate of analysis. Key data points are summarized in the table below.

| Parameter | Method | Specification |

| Identity | ||

| Retention Time | HPLC | Matches reference |

| Mass Spectrum (m/z) | LC-MS | Corresponds to [M+H]⁺ |

| ¹H and ¹³C NMR | NMR | Conforms to structure |

| Elemental Composition | HRMS | Within ±5 ppm of theoretical |

| Purity | ||

| Chromatographic Purity | HPLC (>98%) | >98% |

| Residual Solvents | GC or ¹H NMR | As per ICH guidelines |

| Water Content | Karl Fischer Titration | <0.5% |

| Physical Properties | ||

| Appearance | Visual | Crystalline solid |

| Melting Point | Capillary Method | Report range |

| Optical Rotation | Polarimetry | Report value |

Biosynthetic Context

This compound is part of a larger biosynthetic pathway that produces a variety of structurally related alkaloids. Understanding this pathway can provide insights into potential impurities and related substances that may be present in crude extracts. The core structure is typically assembled from tryptophan and proline precursors by a non-ribosomal peptide synthetase (NRPS), followed by a series of enzymatic modifications including prenylation, oxidation, and cyclization.[16][17]

Caption: Simplified biosynthetic pathway of brevianamide alkaloids.

Conclusion

This application note provides a comprehensive framework for the preparation of high-purity this compound analytical standards. By following these protocols, researchers can produce well-characterized standards suitable for a wide range of applications, from quantitative analysis to pharmacological studies. The use of orthogonal analytical techniques is crucial for ensuring the identity, purity, and quality of the final standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Total synthesis of brevianamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total synthesis of brevianamides X, Y and Z - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05319F [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 16. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Application Note: Purification of Brevianamide R by High-Performance Liquid Chromatography

Abstract

This application note provides a detailed protocol for the purification of Brevianamide R, a diketopiperazine alkaloid, from fungal extracts using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, along with its analogs, is a secondary metabolite produced by various fungi, including Aspergillus versicolor. These compounds are of significant interest to researchers in natural product chemistry and drug discovery due to their diverse biological activities. This document outlines the complete workflow, from the initial extraction and preliminary chromatographic steps to the final HPLC purification, and is intended for researchers, scientists, and drug development professionals.

Introduction

Brevianamides are a class of indole alkaloids produced by fungi of the genera Aspergillus and Penicillium. This compound is one of several related compounds isolated from Aspergillus versicolor. The purification of a specific metabolite from a complex fungal extract often requires multiple chromatographic techniques. While initial separation can be achieved using methods like silica gel and size-exclusion chromatography, high-purity isolation necessitates the high resolving power of HPLC. This note details a representative RP-HPLC method for the final purification of this compound.

Experimental Protocols

Fungal Culture and Extraction

Aspergillus versicolor is cultured on a solid rice medium. The fermented rice culture is then extracted to obtain a crude extract containing a mixture of secondary metabolites, including this compound.

Protocol:

-

Inoculate sterile solid rice substrate with a spore suspension of Aspergillus versicolor.

-

Incubate the culture for 2-3 weeks at 28°C.

-

After incubation, dry the fermented rice and pulverize it.

-

Extract the powdered culture exhaustively with an organic solvent such as ethyl acetate (EtOAc) or a mixture of methanol and dichloromethane (MeOH/CH₂Cl₂).

-

Concentrate the organic extract in vacuo to yield a crude residue.

Preliminary Chromatographic Purification

The crude extract is subjected to preliminary purification steps to remove major impurities and enrich the fraction containing this compound.

Protocol:

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the solution onto a silica gel column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

Size-Exclusion Chromatography:

-

Pool the this compound-containing fractions from the silica gel chromatography and concentrate.

-

Dissolve the concentrated fraction in a suitable solvent (e.g., methanol).

-

Apply the sample to a Sephadex LH-20 column.

-

Elute with the same solvent (isocratic elution).

-

Collect fractions and monitor by TLC to obtain a further enriched fraction.

-

Reversed-Phase HPLC Purification of this compound

The final purification of this compound is achieved by RP-HPLC. The following protocol is a representative method based on the purification of similar brevianamide compounds.

Sample Preparation:

-

Dissolve the enriched fraction from the previous step in the initial mobile phase solvent (e.g., 30% acetonitrile in water).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Conditions:

The following table summarizes the recommended HPLC parameters for the purification of this compound.

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water (H₂O) with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid |

| Gradient | 30% B to 70% B over 20 minutes |

| Flow Rate | 3 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 100 - 500 µL (depending on concentration) |

Fraction Collection:

Collect fractions corresponding to the elution peak of this compound. The purity of the collected fractions should be assessed by analytical HPLC. Pool the pure fractions and remove the solvent in vacuo to obtain purified this compound.

Data Presentation

The following table presents representative data for the HPLC purification of this compound.

| Compound | Retention Time (min) | Purity (%) | Yield (mg) |

| This compound | ~15.2 | >98% | Variable |

Note: Retention time and yield are dependent on the specific chromatographic conditions and the initial concentration in the extract.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive guide for the purification of this compound from Aspergillus versicolor extracts using RP-HPLC. The described protocol, including initial extraction, preliminary chromatographic steps, and final HPLC purification, offers a reliable method for obtaining high-purity this compound for further research and development. The provided workflow and HPLC parameters can be adapted and optimized based on specific laboratory conditions and equipment.

Application Note: Quantification of Brevianamides in Fungal Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of indole alkaloids produced as secondary metabolites by various fungi, notably from the Penicillium and Aspergillus genera.[1] These compounds exhibit a range of biological activities, including insecticidal and cytotoxic effects, making them of significant interest for drug discovery and development.[1][2][3] Brevianamide A, for instance, has shown potent antifeedant activity against certain insect larvae.[2][4] Furthermore, recent studies have indicated that Brevianamide F possesses antithrombotic properties, which are mediated through the modulation of the MAPK signaling pathway and the coagulation cascade.[5]

This application note provides detailed protocols for the extraction and quantification of brevianamides from fungal cultures. It also presents an overview of the analytical techniques and expected quantitative data, along with a visualization of a relevant biological pathway affected by these compounds. Although the user inquired about "Brevianamide R," this specific compound is not prominently documented in scientific literature. Therefore, this guide will focus on the quantification of well-characterized brevianamides, such as Brevianamide A and F, which can be adapted for other analogues.

Data Presentation

Quantitative analysis of brevianamides is crucial for understanding fungal production capabilities and for downstream applications. The following table provides example yields of brevianamide precursors from an engineered microbial system, which can be indicative of the concentrations achievable.

| Compound | Production Titer (mg/L) | Diastereomeric Ratio (A:B) | Reference |